L-Histidine-d3 (hydrochloride hydrate)

Description

Significance of Deuterated Amino Acids as Research Probes

Deuterated amino acids, which are amino acids where one or more hydrogen atoms have been replaced by deuterium (B1214612), are particularly valuable tools in scientific research. nih.gov This substitution is attractive because deuterium can be installed into a wide range of molecular sites to facilitate analysis by various techniques. rsc.org These labeled compounds have found applications in drug development, facilitating NMR analysis, and as probes for understanding enzyme mechanisms. nih.govnih.gov

The use of deuterated amino acids has been transformative for the analysis of proteins, enabling detailed studies of their structure, dynamics, and mechanisms at an atomic level. rsc.org For example, in protein NMR, controlling the site of deuteration can help to simplify complex spectra and improve resolution. nih.gov In mass spectrometry-based proteomics, deuterated amino acids are used as internal standards for the accurate quantification of proteins and peptides. caymanchem.comsigmaaldrich.com

The synthesis of selectively deuterated amino acids can be challenging, often involving multi-step chemical processes. nih.gov However, enzymatic methods are being developed that offer improved efficiency by directly catalyzing the hydrogen-deuterium exchange on free amino acids. nih.govnih.gov These advancements are expanding the accessibility and utility of deuterated amino acids in research.

Rationale for Utilizing L-Histidine-d3 (Hydrochloride Hydrate) in Mechanistic and Tracing Studies

L-Histidine-d3 (hydrochloride hydrate) is a deuterated form of the essential amino acid L-histidine. medchemexpress.com L-Histidine itself plays crucial roles in numerous biological processes, including protein synthesis, acting as a precursor to histamine (B1213489), and participating in metal ion chelation. chemicalbook.comnih.gov The unique properties of the imidazole (B134444) side chain of histidine make it a key component in the active sites of many enzymes. nih.gov

The incorporation of deuterium into the L-histidine molecule, creating L-Histidine-d3, provides a stable, non-radioactive tracer that can be used to investigate these processes in detail. medchemexpress.com The hydrochloride hydrate (B1144303) form ensures stability and solubility for experimental use. nih.govnist.gov

In mechanistic studies, L-Histidine-d3 can be used to probe enzyme function. For example, hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be employed to determine the pKa values of individual histidine residues in proteins, providing insights into their local microenvironment and role in catalysis. nih.govresearchgate.net By tracking the incorporation and exchange of deuterium, researchers can elucidate the conformational changes that proteins undergo upon binding to other molecules. nih.gov

In metabolic tracing studies, L-Histidine-d3 allows for the tracking of histidine metabolism within cells and organisms. biorxiv.org By introducing L-Histidine-d3 and analyzing its incorporation into various biomolecules using techniques like mass spectrometry, researchers can map metabolic pathways and quantify metabolic flux. This is particularly valuable for understanding disease states where histidine metabolism may be altered. nih.govnih.gov The use of L-Histidine-d3 as an internal standard also enables accurate quantification of endogenous histidine levels in biological samples. caymanchem.com

Interactive Data Table: Properties of L-Histidine and its Deuterated Form

| Property | L-Histidine | L-Histidine-d3 (Hydrochloride Hydrate) |

| Chemical Formula | C6H9N3O2 | C6H9D3N3O3Cl |

| Molecular Weight | 155.15 g/mol | 212.65 g/mol |

| Form | Powder | Solid |

| Solubility | 41.6 g/L in water (25 °C) | Soluble in 1N HCl |

| Primary Use in Research | Precursor to histamine, component of carnosine, used in biochemical research and as a dietary supplement. | Internal standard for mass spectrometry, tracer for metabolic studies, probe for enzyme mechanisms. |

| Key Research Techniques | Used in studies of enzyme kinetics, protein structure, and cell culture. | Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Hydrogen-Deuterium Exchange (HDX). |

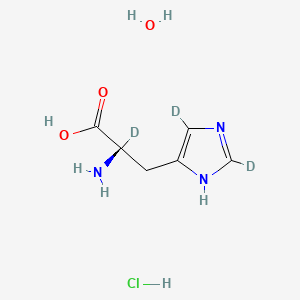

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12ClN3O3 |

|---|---|

Molecular Weight |

212.65 g/mol |

IUPAC Name |

(2S)-2-amino-2-deuterio-3-(2,4-dideuterio-1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i2D,3D,5D;; |

InChI Key |

CMXXUDSWGMGYLZ-ARMJEOAGSA-N |

Isomeric SMILES |

[2H]C1=C(NC(=N1)[2H])C[C@@]([2H])(C(=O)O)N.O.Cl |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.O.Cl |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Isotopic Labeling Strategies for Deuterated L Histidine

Chemical Synthesis Routes for Site-Specific Deuteration of L-Histidine

Chemical synthesis offers precise control over the placement of deuterium (B1214612) atoms. The choice of method often depends on the desired labeling pattern and the required enantiomeric purity.

Hydrogen-deuterium (H-D) exchange reactions represent a straightforward approach for introducing deuterium into the L-histidine molecule. These methods typically involve exposing L-histidine or its derivatives to a deuterium source, such as heavy water (D₂O), often under specific pH and temperature conditions.

One of the most labile protons in histidine is the C-2 proton of the imidazole (B134444) ring, which can be exchanged for deuterium in D₂O. nih.gov This exchange is often catalyzed by heat. nih.gov For instance, heating a solution of a histidine-containing dendrimer in D₂O has been shown to result in significant deuterium incorporation at the C-2 position. nih.gov The rate of this exchange is influenced by the mobility of the histidine residue and its accessibility to the solvent. nih.gov

More extensive deuteration can be achieved under more forcing conditions. For example, heating L-histidine in a deuterated medium can lead to the synthesis of isotopologues such as [5-²H]-L-histidine and [2,5-²H₂]-L-histidine. nih.gov Furthermore, treatment with DCl in D₂O at elevated temperatures can achieve deuteration at additional sites. rsc.org A back-exchange step in water can then be used to selectively remove deuterium from certain positions if desired. rsc.org

| Deuteration Site | Conditions | Resulting Isotopologue |

| C-2 of Imidazole Ring | Heating in D₂O | [2-²H]-L-histidine |

| C-5 of Imidazole Ring | Heating in deuterated medium | [5-²H]-L-histidine |

| C-2 and C-5 of Imidazole Ring | Heating in deuterated medium | [2,5-²H₂]-L-histidine |

| Multiple Sites | DCl/D₂O at high temperature | Multi-deuterated L-histidine |

This table summarizes common isotope exchange methods for deuterating L-histidine.

De novo synthesis provides an alternative and highly controllable route to specifically labeled L-histidine. This bottom-up approach involves constructing the amino acid from smaller, isotopically enriched building blocks. This strategy allows for the precise placement of deuterium atoms at positions that are not readily accessible through exchange methods.

One notable de novo synthesis starts from isotopically labeled precursors to construct the imidazole ring and the amino acid backbone. For example, a multi-step synthesis can begin with a deuterated diamino acid, followed by the construction of the imidazole ring using a labeled reagent like NaSC¹⁵N in D₂O. rsc.org This can yield multi-labeled histidine, such as L-[3,3,5′-²H₃,1′,3′-¹⁵N₂]histidine, after enzymatic resolution. rsc.org Another approach utilizes commercially available ¹³C-thiocyanate to produce 2'-¹³C-L-Histidine with high isotopic and chemical purity. researchgate.netmdpi.com This synthetic scheme is versatile and can be adapted to produce various isotopomers of L-histidine. researchgate.net

Maintaining the chiral integrity of L-histidine during deuteration is crucial for its biological applications. Enantioselective methods are employed to ensure that the final product possesses a high enantiomeric excess (e.e.).

One strategy involves the use of chiral auxiliaries or catalysts to direct the deuteration stereoselectively. While specific examples for L-histidine-d3 are not extensively detailed in the provided results, general methods for the enantioselective α-deuteration of α-amino acids have been developed. nih.gov These methods often involve the generation of a chiral enolate intermediate followed by facial-selective deuteration. nih.gov

In the context of de novo synthesis, enzymatic resolution is a common and effective method to separate the desired L-enantiomer from a racemic mixture. rsc.org For instance, after a chemical synthesis that produces DL-histidine, an enzyme can be used to selectively act on the L-form, allowing for its isolation with high optical purity. rsc.org Some synthetic routes have reported achieving an enantiomeric excess of 99%. mdpi.com

Enzymatic Deuteration Approaches for L-Histidine Derivatives

Enzymatic methods offer a highly specific and often milder alternative to chemical synthesis for deuteration. nih.gov Enzymes can catalyze H-D exchange at specific positions on the amino acid, often with high stereoselectivity.

Histidine ammonia-lyase (HAL) is an enzyme that catalyzes the elimination of ammonia (B1221849) from L-histidine to form urocanic acid. nih.govwikipedia.org This reaction proceeds through a carbanion intermediate. acs.org When this reaction is carried out in D₂O, the intermediate can be quenched by a deuteron, leading to the incorporation of deuterium at the β-position of L-histidine. This enzymatic approach has been utilized to study the reaction mechanism of HAL itself. acs.org While this method primarily targets the β-position, it highlights the potential of using enzymes for site-specific deuteration of histidine.

Deuteration of Histidine Residues within Peptides and Proteins for Structural and Dynamic Studies

The selective deuteration of histidine residues within larger peptides and proteins is a powerful tool for investigating their structure, dynamics, and function. nih.gov The unique properties of the histidine imidazole ring make it a valuable probe in these studies. nih.govnih.gov

Hydrogen-deuterium exchange mass spectrometry (His-HDX-MS) is a technique that monitors the exchange of the C-2 proton of the imidazole ring with deuterium from D₂O. nih.govnih.govresearchgate.net The rate of this exchange is sensitive to the local environment of the histidine residue, including its solvent accessibility and pKa. nih.govnih.govresearchgate.net This method has been used to study conformational changes in proteins upon ligand binding. nih.gov

The incorporation of deuterated histidine into peptides can also be achieved during solid-phase peptide synthesis. nih.gov For this, a protected, C2-deuterated histidine building block is synthesized and then incorporated into the desired peptide sequence. nih.gov This allows for the use of techniques like Raman spectroscopy to precisely determine the pKa of the specific histidine residue within the peptide, even in complex environments like hydrogels. nih.gov

The temperature at which deuteration is carried out in proteins is a critical factor. While higher temperatures can increase the rate of exchange, they can also lead to protein denaturation. nih.gov Therefore, deuteration of proteins is typically performed at milder temperatures, such as 37-40 °C. nih.gov

Characterization of Isotopic Enrichment and Positional Specificity in Synthesized L-Histidine-d3

After synthesis, it is essential to characterize the resulting L-Histidine-d3 to confirm the degree of isotopic enrichment and the specific positions of the deuterium atoms. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the sites and extent of deuteration. The disappearance or reduction in the intensity of a proton signal indicates that it has been replaced by a deuteron. For example, the deuteration at the C-2 position of the imidazole ring can be confirmed by the disappearance of the corresponding proton signal in the ¹H NMR spectrum. nih.gov ¹³C NMR can also be used, as the carbon spectrum will be altered by the presence of directly attached deuterium. chemicalbook.com Two-dimensional NMR techniques, such as COSY and HSQC, can provide more detailed structural information and confirm the position of the deuterium labels. nih.gov

| Analytical Technique | Information Obtained |

| ¹H NMR Spectroscopy | Site and extent of deuteration by observing the disappearance of proton signals. |

| ¹³C NMR Spectroscopy | Confirmation of deuteration through changes in the carbon spectrum. |

| 2D NMR (COSY, HSQC) | Detailed structural information and confirmation of deuterium positions. |

| Mass Spectrometry (MS) | Overall isotopic enrichment and the number of incorporated deuterium atoms. |

This interactive table outlines the key analytical techniques for characterizing L-Histidine-d3.

Iii. Advanced Analytical Techniques for L Histidine D3 Hydrochloride Hydrate in Research Contexts

Mass Spectrometry-Based Quantification of L-Histidine-d3

Mass spectrometry (MS) stands as a cornerstone for the quantitative analysis of L-Histidine-d3. The mass difference between the deuterated and non-deuterated forms of histidine enables its use as an internal standard, ensuring high accuracy and precision in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Throughput Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the high-throughput analysis of a wide array of molecules, including amino acids and their isotopologues. nih.govsigmaaldrich.com The coupling of liquid chromatography, for physical separation of components in a mixture, with tandem mass spectrometry, for mass-based detection and quantification, provides excellent selectivity and sensitivity. sigmaaldrich.comchromatographyonline.comnih.gov While specific high-throughput methods exclusively for L-Histidine-d3 are not extensively detailed in the literature, the general principles of such assays are well-established for similar molecules. sigmaaldrich.comchromatographyonline.comnih.gov These methods typically involve rapid chromatographic separations followed by detection using multiple reaction monitoring (MRM) mode, which allows for the specific and sensitive quantification of the target analyte and its isotopically labeled internal standard. nih.govnih.gov The development of such assays can significantly accelerate research in areas like clinical metabolomics and drug discovery by enabling the rapid processing of a large number of samples. chromatographyonline.com

A typical LC-MS/MS system for high-throughput analysis would involve an ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer. nih.gov The use of shorter columns with smaller particle sizes can drastically reduce run times, making high-throughput analysis feasible. sigmaaldrich.com

| Parameter | Typical Value/Condition | Source |

| Chromatography | Reverse Phase C18 column | sigmaaldrich.com |

| Mobile Phase | Acetonitrile/Water with formic acid | nih.gov |

| Flow Rate | > 0.5 mL/min | chromatographyonline.com |

| Injection-to-injection time | < 2 minutes | sigmaaldrich.com |

| Detection Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| MS Analysis | Multiple Reaction Monitoring (MRM) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of amino acids, although it necessitates a derivatization step to increase the volatility of these polar compounds. sigmaaldrich.com This method has been successfully employed for the simultaneous determination of stable isotopically labeled L-histidine in human plasma. nih.govnih.gov In such studies, histidine is chemically modified to a more volatile derivative, such as an N-trifluoroacetyl-n-butyl ester or a tert-butyldimethylsilyl (TBDMS) derivative, before injection into the GC system. sigmaaldrich.comnih.govnih.gov The separation occurs in the gas phase based on the compound's boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then detects and quantifies the derivatized analyte and its deuterated counterpart. nih.gov

A study by Furuta et al. detailed a method for the simultaneous determination of L-[3,3-2H2,1',3'-15N2]histidine and its metabolite urocanic acid in human plasma using GC-MS. nih.gov This highlights the capability of GC-MS in metabolic studies involving isotopically labeled histidine.

| Derivatization Reagent | Resulting Derivative | Key Advantage | Source |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) | More stable and less moisture sensitive than other silylating agents. | sigmaaldrich.com |

| Ethyl Chloroformate | N(O,S)-ethoxycarbonyl ethyl ester | Simple and rapid reaction. | |

| Trifluoroacetic anhydride/n-butanol | N-trifluoroacetyl-n-butyl ester | Good chromatographic properties. | nih.govnih.gov |

Role of L-Histidine-d3 as an Internal Standard in Quantitative Assays

The primary application of L-Histidine-d3 (hydrochloride hydrate) in quantitative analysis is its use as an internal standard. youtube.com In both LC-MS/MS and GC-MS assays, a known amount of the deuterated standard is added to the sample at an early stage of the workflow. youtube.com Because L-Histidine-d3 is chemically identical to the endogenous, non-labeled L-histidine, it experiences the same effects during sample preparation, chromatography, and ionization. youtube.com Any loss of analyte during extraction or variations in instrument response will affect both the analyte and the internal standard proportionally. youtube.com By measuring the ratio of the signal from the endogenous L-histidine to the signal from the L-Histidine-d3 internal standard, a highly accurate and precise quantification of the endogenous compound can be achieved. youtube.com This stable isotope dilution method is considered the gold standard for quantitative bioanalysis. nih.govnih.gov

High-Resolution Mass Spectrometry for Isotopic Purity and Metabolite Identification

High-resolution mass spectrometry (HRMS) provides the capability to measure mass-to-charge ratios with very high accuracy, which is invaluable for determining the isotopic purity of labeled compounds like L-Histidine-d3. By precisely measuring the masses of the molecular ions, HRMS can distinguish between molecules with very small mass differences, confirming the incorporation of the deuterium (B1214612) atoms and assessing the percentage of the labeled species.

Furthermore, HRMS is a powerful tool for the identification of unknown metabolites in complex biological samples. In studies investigating the metabolism of histidine, HRMS can be used to identify and structurally elucidate novel metabolites by providing accurate mass measurements of the parent and fragment ions. This information allows for the determination of the elemental composition of the molecules, which is a critical step in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for L-Histidine-d3 Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the three-dimensional structure and dynamics of molecules in solution and in the solid state.

Applications in Biomolecular Structure and Dynamics Studies

In the context of biomolecular NMR, deuterium labeling, including the use of L-Histidine-d3, offers significant advantages. The substitution of protons with deuterons can simplify complex proton NMR spectra of large biomolecules like proteins, as deuterium is typically not observed in standard 1H NMR experiments. nih.gov This selective deuteration allows researchers to focus on specific regions or residues within a protein. nih.gov

Solid-state NMR studies have utilized partially deuterated L-histidine·HCl·H2O to elucidate local structures and through-space interactions. researchgate.net Techniques such as 2H-1H correlation spectroscopy (CP-iCOSY) can be applied to these labeled compounds to gain detailed structural insights. researchgate.net Furthermore, deuterium NMR relaxation studies on deuteriomethyl-labeled amino acids have been used to investigate molecular dynamics, such as the rotation of methyl groups in both crystalline form and within cell membranes. nih.gov While these studies may not have used L-Histidine-d3 specifically, the principles are directly applicable. The analysis of histidine's protonation state, which is crucial for its function in many proteins, can also be facilitated by NMR, with deuterium labeling helping to resolve spectral ambiguities. nih.govnih.gov

| NMR Technique | Information Gained | Relevance of Deuteration | Source |

| 2D 1H-1H COSY | Through-bond proton connectivities | Spectral simplification | bmrb.io |

| 2D 1H-13C HSQC | One-bond proton-carbon correlations | Assignment of specific residues | bmrb.io |

| Solid-State 2H NMR | Molecular dynamics (e.g., side-chain rotation) | Directly probes the dynamics of the deuterated site | researchgate.netnih.gov |

| 2H-1H CP-iCOSY | Through-space interactions | Elucidation of local structure | researchgate.net |

Measurement of Hydrogen-Deuterium Exchange (HDX) Rates in Histidine Residues by NMR

The measurement of hydrogen-deuterium exchange (HDX) rates provides valuable insights into protein structure, dynamics, and solvent accessibility. wikipedia.org For histidine residues, the exchange of the C-2 hydrogen of the imidazole (B134444) ring is of particular interest. This hydrogen, uniquely bonded to a carbon atom, exchanges with deuterium from a D₂O solvent at a much slower rate compared to hydrogens attached to nitrogen, oxygen, or sulfur. nih.gov The half-life for this exchange can be on the order of days at ambient temperature. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has historically been the primary technique for determining the pKa values and monitoring the HDX rates of histidine residues in proteins. nih.govnih.gov The principle relies on the fact that hydrogen and deuterium nuclei have distinct magnetic properties; deuterons are not observed in a ¹H NMR spectrum. wikipedia.org By monitoring the disappearance of the ¹H NMR signal corresponding to the C-2 proton over time as it exchanges with deuterium, the exchange rate can be quantified. These rates are influenced by factors such as solvent accessibility and the local hydrogen-bonding network. wikipedia.org

Despite its utility, NMR-based HDX measurement faces significant challenges. These include the difficulty in assigning specific NMR signals to individual histidine residues within a large protein and the requirement for substantial quantities of the protein sample for analysis. nih.govnih.govresearchgate.net To overcome some of these limitations, mass spectrometry-based HDX methods (His-HDX-MS) have been developed as a complementary technique. nih.govnih.gov

Table 1: Factors Influencing HDX Rates of Histidine Residues

| Factor | Description | Impact on Exchange Rate |

| Solvent Accessibility | The degree to which the histidine residue is exposed to the surrounding solvent (e.g., D₂O). | Higher accessibility generally leads to a faster exchange rate. Buried residues exchange much more slowly. wikipedia.orgyoutube.com |

| Hydrogen Bonding | The involvement of the imidazole ring in intramolecular hydrogen bonds within the protein structure. | Stable hydrogen bonding can significantly slow down or prevent exchange by protecting the amide hydrogen. wikipedia.orgyoutube.com |

| pH | The pH of the solution affects the protonation state of the imidazole ring and catalyzes the exchange reaction. | The minimum exchange rate for backbone amide hydrogens typically occurs around pH 2.6. wikipedia.org The rate is base-catalyzed at higher pH values. nih.gov |

| Temperature | Higher temperatures increase the rate of local protein unfolding fluctuations and the intrinsic exchange chemistry. | Increasing the temperature generally accelerates the exchange rate. youtube.com |

| Local Electrostatic Environment | The distribution of charges around the histidine residue can influence its pKa and, consequently, its exchange rate. | The specific environment can either increase or decrease the rate depending on the interactions. nih.gov |

Chromatographic Separations in Conjunction with Isotope Detection

Chromatographic techniques are fundamental for the separation and analysis of L-Histidine and its deuterated analogues from complex mixtures. When coupled with isotope-sensitive detectors like mass spectrometers, these methods allow for precise quantification and characterization.

Ion Exchange Chromatography (IEC) is a powerful technique for separating charged biomolecules, including amino acids, based on their net surface charge. technologynetworks.com The separation occurs due to the reversible interaction between the charged analyte and the oppositely charged functional groups of the IEC stationary phase. ucl.ac.uk For amino acid analysis, cation exchange chromatography is commonly employed, using a stationary phase with negatively charged functional groups (e.g., sulfonated polystyrene resin). technologynetworks.comuni-mate.hu

The separation of L-Histidine is governed by its isoelectric point (pI) and the pH of the mobile phase. uni-mate.hu At a low pH (e.g., pH 2.2), amino acids carry a net positive charge and are loaded onto the cation exchange column. uni-mate.hu Elution is then achieved by gradually increasing the pH or the ionic strength (salt concentration) of the mobile phase. ucl.ac.uk As the pH increases and approaches the pI of an amino acid, its net positive charge decreases, weakening its interaction with the stationary phase and causing it to elute from the column. uni-mate.hu Due to its basic imidazole side chain, L-Histidine is one of the more basic amino acids and thus binds relatively strongly to the cation exchanger, eluting later than acidic and neutral amino acids. ucl.ac.uk IEC has long been considered a gold-standard technique for amino acid analysis due to its high resolution and robustness, though newer LC-MS/MS methods offer faster analysis times. creative-proteomics.comchromsystems.comnih.gov

Table 2: Typical Parameters for Amino Acid Separation by IEC

| Parameter | Description | Typical Value/Condition |

| Stationary Phase | Type of ion exchange resin used in the column. | Cation exchange resin (e.g., sulfonated polystyrene-divinylbenzene). uni-mate.hu |

| Mobile Phase (Eluent) | Buffers of defined pH and ionic strength used to elute the amino acids. | Sodium or lithium citrate (B86180) buffers with increasing pH and/or salt concentration gradients. uni-mate.hu193.16.218 |

| Loading pH | The pH at which the sample is introduced to the column. | Low pH (e.g., 2.2) to ensure all amino acids are positively charged. uni-mate.hu |

| Detection | Method used to detect amino acids as they elute. | Post-column derivatization with ninhydrin (B49086) followed by colorimetric detection is a classic method. uni-mate.hu193.16.218 |

| Temperature | Column temperature is controlled to ensure reproducible chromatography. | Varies, often elevated (e.g., 50-70°C) to improve resolution. uni-mate.hu |

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique specifically suited for the separation of highly polar and hydrophilic compounds. sigmaaldrich.comyoutube.com This makes it an ideal method for analyzing polar metabolites like L-Histidine, which are often poorly retained in more common reversed-phase liquid chromatography (RPLC). youtube.comnih.gov The HILIC separation mechanism involves the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile). sigmaaldrich.comyoutube.com

In HILIC, polar analytes are well-retained and elute in order of increasing hydrophilicity. hplc.eu The high organic content of the mobile phase (often >50-95% acetonitrile) provides the additional benefit of enhancing ionization efficiency when HILIC is coupled with electrospray ionization mass spectrometry (ESI-MS), leading to improved detection sensitivity. sigmaaldrich.comyoutube.com This combination is highly effective for the direct and rapid analysis of amino acids without the need for derivatization. hplc.eu HILIC has been successfully applied to separate complex mixtures of polar metabolites, including amino acids, from biological samples like human plasma. nih.govnih.gov

Table 3: Example HILIC-MS Conditions for Polar Metabolite Analysis

| Parameter | Description | Example Condition |

| Column | The type of polar stationary phase used for separation. | ZIC-HILIC (zwitterionic) or Silica-based columns are common. nih.govsepax-tech.com.cn |

| Mobile Phase A | The organic component of the mobile phase. | Acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid). sepax-tech.com.cn |

| Mobile Phase B | The aqueous component of the mobile phase. | Water, often with a buffer (e.g., ammonium (B1175870) formate) or acid (e.g., 0.1% formic acid). sigmaaldrich.comsepax-tech.com.cn |

| Gradient | Programmed change in mobile phase composition to elute analytes. | A gradient of increasing aqueous component (e.g., 10% to 50% B). sepax-tech.com.cn |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | Typically in the range of 0.7 - 1.0 mL/min for standard analytical columns. sepax-tech.com.cn |

| Detection | Mass spectrometer operated in a suitable mode. | ESI-MS in positive ionization mode is common for amino acids. hplc.eu |

Iv. Applications of L Histidine D3 in Metabolic Research and Biochemical Pathway Elucidation

Stable Isotope Tracing for Metabolic Flux Analysis (MFA)

Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic networks. nih.gov By introducing a labeled substrate like L-Histidine-d3 into a biological system, researchers can follow the deuterium (B1214612) atoms as they are incorporated into various downstream metabolites. This provides a quantitative measure of the rates (fluxes) of different biochemical reactions, offering a dynamic view of cellular metabolism that goes beyond static measurements of metabolite concentrations. nih.govasm.org

While humans cannot synthesize histidine, making it an essential amino acid, many microorganisms and plants possess the necessary biosynthetic pathway. nih.gov The elucidation of this pathway is crucial for understanding microbial physiology and for potential antimicrobial drug development. Using labeled precursors in organisms like E. coli, researchers can trace the incorporation of isotopes into the newly synthesized histidine molecule. nih.gov Although direct studies using L-Histidine-d3 focus more on catabolism in non-synthesizing organisms, the principles of stable isotope tracing are fundamental to confirming the intermediates and enzymatic steps of biosynthesis in model systems where the pathway is active.

The primary catabolic pathway for histidine in mammals occurs mainly in the liver and skin. nih.govnih.gov It is initiated by the enzyme histidase (histidine ammonia-lyase), which deaminates histidine to form trans-urocanate. nih.govmdpi.com This is followed by a series of enzymatic reactions that ultimately convert the carbon skeleton of histidine into glutamate (B1630785). nih.govnews-medical.net This glutamate can then enter central carbon metabolism, for instance, by being converted to α-ketoglutarate, an intermediate of the TCA cycle. news-medical.net

Using L-Histidine-d3 allows researchers to trace the fate of the histidine molecule through this entire pathway. For example, a method was developed for the simultaneous determination of stable isotopically labeled L-histidine and its direct metabolite, urocanic acid, in human plasma, demonstrating the ability to track the initial step of catabolism in vivo. capes.gov.br The deuterium label is retained on the molecule's backbone through several transformation steps, enabling mass spectrometry to identify and quantify key intermediates like N-formiminoglutamate (FIGLU). nih.govnews-medical.net This is particularly important in studying metabolic disorders or nutritional deficiencies, such as folate deficiency, where the breakdown of FIGLU is impaired, leading to its accumulation. nih.gov

Another significant degradation pathway is the decarboxylation of histidine to produce histamine (B1213489), a potent signaling molecule involved in allergic responses and gastric acid secretion. nih.govmdpi.com L-Histidine-d3 can be used to quantify the rate of histamine synthesis by tracking the appearance of the deuterated histamine product.

Table 1: Key Enzymes and Intermediates in L-Histidine Catabolism

| Step | Enzyme | Substrate | Product | Metabolic Significance | Citations |

| 1 | Histidase (Histidine Ammonia-Lyase) | L-Histidine | trans-Urocanate | First and principal regulatory step in histidine catabolism. nih.govnih.gov | nih.govnih.govnih.gov |

| 2 | Urocanase (Urocanate Hydratase) | trans-Urocanate | 4-Imidazolone-5-propionate | Continues the degradation pathway in the liver. nih.govmdpi.com | nih.govnih.govmdpi.com |

| 3 | Imidazolonepropionase | 4-Imidazolone-5-propionate | N-Formiminoglutamate (FIGLU) | Leads to the formation of FIGLU. nih.gov | nih.gov |

| 4 | Glutamate Formiminotransferase | N-Formiminoglutamate (FIGLU) | L-Glutamate | Links histidine catabolism to folate-dependent one-carbon metabolism. nih.govnews-medical.net | nih.govnews-medical.net |

| 5 | Histidine Decarboxylase | L-Histidine | Histamine | Produces the bioactive amine histamine, crucial for immune and neurological function. nih.gov | nih.govmdpi.com |

The catabolism of L-histidine provides a direct link to central energy metabolism. As histidine is broken down to glutamate, its carbon and nitrogen atoms can be funneled into other critical metabolic pathways. news-medical.net By using L-Histidine-d3, researchers can trace the deuterium-labeled backbone as it is converted to labeled glutamate. This labeled glutamate can then be tracked as it is transaminated or deaminated to α-ketoglutarate, a key intermediate in the TCA cycle. This allows for the analysis of how histidine contributes to the cellular energy state and the biosynthesis of other non-essential amino acids. This type of stable isotope tracing is invaluable for understanding how cells adapt their metabolism in response to different nutrient conditions. asm.org

Studies of Protein Turnover and Amino Acid Pool Dynamics with L-Histidine-d3

Protein turnover, the balance between protein synthesis and degradation, is a fundamental process in all living organisms. L-Histidine-d3 serves as an excellent tracer for quantifying these dynamics. In a technique analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells or organisms can be supplied with L-Histidine-d3. youtube.com By measuring the rate of incorporation of the deuterated amino acid into the total proteome or specific proteins over time, researchers can calculate the rate of protein synthesis. youtube.com

Simultaneously, the dilution of the L-Histidine-d3 label in the free intracellular amino acid pool by unlabeled histidine from protein degradation can be used to determine the rate of proteolysis. This dual analysis provides a comprehensive picture of protein homeostasis. Such studies have been applied in various contexts, from understanding the effects of nutrient deficiency to investigating the metabolic changes associated with disease. For instance, studies in dairy cows have used plasma histidine levels as an indicator of amino acid pool dynamics in response to different diets, showing how histidine can become a limiting factor for milk protein production. youtube.com

Table 2: Research Findings on Protein Turnover and Amino Acid Pool Dynamics using Histidine Tracers

| Research Focus | Model System | Key Findings | Significance | Citations |

| Limiting Amino Acids | Dairy Cows | Low-protein diets led to a significant drop in plasma histidine, suggesting it became a limiting amino acid for milk production. | Highlights the importance of dietary histidine in maintaining protein synthesis for milk output. | youtube.com |

| Histidine Deficiency | Rats | Histidine-deficient diets caused a rapid decrease in muscle and plasma histidine and carnosine concentrations. | Demonstrates the mobilization of body histidine stores (carnosine) to compensate for dietary lack. | capes.gov.br |

| Protein Degradation | Rat Basophilic/Mast Cell Line | The 74 kDa precursor form of L-histidine decarboxylase was identified as a short-lived protein degraded via the ubiquitin-proteasome pathway. | Reveals a specific mechanism for regulating the level of a key enzyme in histamine synthesis. | capes.gov.br |

| Hydrogen-Deuterium Exchange | General Proteins | The rate of deuterium exchange at histidine's imidazole (B134444) ring is sensitive to the local protein environment and solvent accessibility. | Provides a method (His-HDX-MS) to probe protein structure, dynamics, and function at the level of individual histidine residues. nih.gov | nih.govnih.gov |

Investigation of Histidine Metabolism in Specific Biological Systems (e.g., microbial, animal models)

L-Histidine-d3 is a powerful tool for studying histidine metabolism in the context of a whole organism or a complex microbial community.

Microbial Metabolism: The gut microbiota plays a significant role in host metabolism, partly by metabolizing dietary amino acids like histidine. nih.gov Studies have shown that microbial metabolites of histidine can have profound effects on host health. For example, one microbial metabolite, imidazole propionate (B1217596) (IMP), was found to induce intestinal inflammation and impair the gut barrier in a mouse model of colitis. nih.gov In another study, the gut microbiota's catabolism of histidine was linked to the pathophysiology of non-alcoholic fatty liver disease (NAFLD) in obese patients. nih.gov Using L-Histidine-d3 in such models allows researchers to trace the production of these specific microbial metabolites and understand how diet-microbe interactions influence disease.

Animal Models: In animal models, L-Histidine-d3 can be used to study a wide range of metabolic questions. Research in rats has shown that histidine deficiency leads to decreased activities of hepatic enzymes involved in its catabolism and can impair the synthesis of protoporphyrin, potentially contributing to anemia. capes.gov.br Studies in dairy cows fed low-protein diets have demonstrated that histidine can become the first limiting amino acid, and tracking its plasma levels provides insight into the cow's metabolic status and nutritional requirements for milk production. youtube.com

Table 3: Investigations of Histidine Metabolism in Specific Biological Systems

| Biological System | Research Focus | Key Findings | Implication | Citations |

| Gut Microbiota / Mouse Model | Colitis | The microbial histidine metabolite imidazole propionate (IMP) induced intestinal inflammation and impaired the intestinal barrier in mice. | Suggests a mechanistic link between meat-rich diets (high in histidine) and the relapse of colitis. | nih.gov |

| Gut Microbiota / Human & Animal Models | Non-alcoholic fatty liver disease (NAFLD) | Reduced plasma histidine, associated with gut microbial catabolism, correlated with increased liver steatosis. Histidine supplementation improved NAFLD in animal models. | Highlights the interplay between microbiota, histidine metabolism, and liver health, opening potential therapeutic avenues. | nih.gov |

| Dairy Cow Model | Amino Acid Limitation | On low-protein diets, plasma histidine dropped significantly while other amino acids like methionine did not, indicating histidine became limiting for milk protein synthesis. | Informs feed formulation for dairy cattle to improve nitrogen efficiency and maintain production. | youtube.com |

| Rat Model | Histidine Deficiency | Feeding histidine-deficient diets led to decreased activity of histidine catabolism enzymes and reduced levels of hemoglobin. | Shows that the body adapts to histidine deficiency by downregulating its breakdown and mobilizing stores from hemoglobin. | capes.gov.br |

Role of L-Histidine-d3 in Amino Acid Transport Mechanism Research

The transport of amino acids across cell membranes is a vital process mediated by specific transporter proteins. Histidine is transported by several systems, including the sodium-independent L-system and the sodium-dependent A-system. capes.gov.br The large neutral amino acid transporter 1 (LAT1), also known as SLC7A5, is a key transporter responsible for the uptake of essential amino acids, including histidine, across biological barriers like the blood-brain barrier. nih.gov

Research into the kinetics and mechanisms of these transporters is greatly facilitated by the use of L-Histidine-d3. By using the labeled form, researchers can precisely measure the rate of histidine uptake into cells or isolated membrane vesicles (proteoliposomes) without the confounding variable of unlabeled histidine being transported out of the cell (efflux). nih.gov Studies have used this approach to characterize the substrate specificity and transport mechanism of LAT1, demonstrating it functions as an exchanger, swapping extracellular amino acids for intracellular ones. nih.govnih.gov The use of a deuterated tracer allows for unambiguous quantification of the unidirectional influx, which is essential for determining kinetic parameters like Kₘ and Vₘₐₓ and for understanding how different amino acids compete for the same transporter. nih.gov

V. Mechanistic Enzymology and Kinetic Isotope Effects Kies Involving L Histidine D3

Probing Enzyme Reaction Mechanisms with Deuterium (B1214612) Kinetic Isotope Effects

The measurement of kinetic isotope effects (KIEs) is a cornerstone of mechanistic enzymology, offering profound insights into the nature of transition states and the identity of rate-determining steps in a reaction sequence. nih.gov By comparing the reaction rates of a substrate containing hydrogen versus its deuterated counterpart, such as L-Histidine-d3, researchers can deduce critical information about bond-breaking and bond-forming events.

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond being altered in the rate-determining step.

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step of the reaction. For a C-H bond, the theoretical maximum for a primary KIE (kH/kD) at room temperature is approximately 7, arising from the difference in the zero-point energies of the C-H and C-D bonds. epfl.ch In the context of histidine-utilizing enzymes, a significant PKIE upon substitution of a proton with deuterium on the imidazole (B134444) ring (for instance, at the C2 position) would strongly suggest that the cleavage of this C-H bond is a critical event in the slowest step of the catalytic cycle. For example, in reactions where a histidine residue acts as a general base to abstract a proton, the observation of a large PKIE would implicate this proton transfer as being rate-limiting.

A secondary kinetic isotope effect (SKIE) arises when the isotopic substitution occurs at a position that is not directly involved in bond breaking or formation in the rate-determining step. princeton.edu These effects are typically smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). SKIEs often reflect changes in hybridization or the steric environment of the isotopically labeled atom during the transition state. For instance, a change in hybridization from sp2 to sp3 at a deuterated carbon atom adjacent to the reaction center can lead to an inverse SKIE. In histidine-dependent enzymes, deuteration at positions on the imidazole ring not directly participating in bond cleavage can still provide valuable information about conformational changes or alterations in the electronic environment during catalysis.

The magnitude of the observed KIE is instrumental in identifying the rate-limiting step of an enzymatic reaction. A KIE close to unity suggests that the isotopically sensitive step is not rate-limiting. Conversely, a significant KIE points to the isotopically sensitive step as being at least partially rate-determining. researchgate.net

Furthermore, the value of the KIE can provide details about the structure of the transition state. A maximal PKIE often indicates a symmetric transition state where the proton is equally shared between the donor and acceptor atoms. princeton.edu Deviations from this maximal value can suggest an "early" or "late" transition state, where the bond to the isotope is either minimally or almost completely broken.

A pertinent example, while not directly involving L-histidine, is the study of heme oxygenase, where a guanidinium (B1211019) residue mimics the proton-donating role of histidine. In a model system, deuteration of the guanidinium residue led to a kinetic isotope effect (KIE) of 3.1 for the decay of a ferric peroxo intermediate. acs.org This significant KIE is indicative of proton transfer being involved in the rate-determining step of the reaction. acs.org Such studies highlight how isotopic substitution, including with L-Histidine-d3, can be a powerful strategy to dissect complex enzymatic mechanisms.

Hydrogen-Deuterium Exchange (HDX) as a Tool for Studying Protein Conformational Dynamics and Microenvironments

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful biophysical technique that monitors the exchange of labile hydrogens (primarily backbone amide hydrogens) with deuterium from a solvent. nih.govresearchgate.net This method provides insights into protein conformation, dynamics, and interactions. A specialized application of this technique, His-HDX-MS, focuses specifically on the exchange of the C2-hydrogen of the imidazole ring of histidine residues, which occurs at a much slower rate than amide hydrogen exchange. nih.gov This slower exchange rate allows for the detailed probing of the microenvironment of individual histidine residues within a protein. nih.govnih.gov

The rate of hydrogen-deuterium exchange at the C2 position of a histidine's imidazole ring is highly sensitive to its local environment. nih.gov Key factors influencing the exchange rate include:

Solvent Accessibility: A histidine residue that is buried within the protein structure and shielded from the solvent will exhibit a significantly slower HDX rate compared to a residue that is exposed on the protein surface. nih.gov

Protonation State (pKa): The HDX reaction at the C2 position is a base-catalyzed process. Therefore, the rate of exchange is dependent on the pH of the solution and the pKa of the imidazole group. By measuring the HDX rate at various pH values, the pKa of an individual histidine residue can be determined. nih.gov This pKa value is a sensitive indicator of the local electrostatic environment of the residue. nih.gov

A study on E. coli dihydrofolate reductase (DHFR) utilized His-HDX-MS to determine the pKa values and exchange half-lives (t1/2) for its five histidine residues in the apo form and in complex with various ligands. nih.gov The results demonstrated that these parameters are highly sensitive to changes in the microenvironment surrounding the histidine residues. nih.gov For instance, the binding of methotrexate (B535133) (MTX) and other ligands caused significant changes in the t1/2 values of several histidine residues, reflecting alterations in their solvent accessibility upon ligand binding. nih.gov

Changes in the conformational dynamics of a protein are often intrinsically linked to its function, including enzymatic activity. nih.gov His-HDX-MS can bridge the gap between protein structure and function by revealing how the binding of substrates, inhibitors, or allosteric effectors alters the local environment and dynamics of histidine residues, which can be critical for catalysis or regulation.

The following interactive table presents data from the His-HDX-MS study on E. coli dihydrofolate reductase (DHFR), illustrating the changes in the half-life (t1/2) of the C2-hydrogen exchange for each of the five histidine residues upon binding of different ligands. An increase in t1/2 indicates that the histidine residue has become less solvent-accessible.

Data adapted from a study on E. coli dihydrofolate reductase (DHFR). nih.gov The t1/2 value represents the half-life of the C2-hydrogen exchange. A value of >150 indicates that the exchange was too slow to be accurately measured within the experimental timeframe.

Computational Approaches to Model Isotope Effects in Histidine-Related Reactions

Computational chemistry provides a powerful framework for modeling and understanding the origins of kinetic isotope effects. These theoretical approaches can complement experimental data by providing a detailed, atomistic view of the reaction mechanism and the transition state.

Quantum mechanics/molecular mechanics (QM/MM) methods are particularly well-suited for studying enzymatic reactions. In this approach, the reactive center of the enzyme, including the substrate and key catalytic residues like histidine, is treated with a high level of quantum mechanical theory, while the rest of the protein and solvent are described using more computationally efficient molecular mechanics force fields. nih.gov

By calculating the vibrational frequencies of the reactant and transition states for both the light (hydrogen) and heavy (deuterium) isotopologues, the KIE can be predicted. These calculations can help to:

Validate proposed reaction mechanisms: If the computationally predicted KIE matches the experimentally observed value, it lends support to the proposed mechanism and transition state structure.

Distinguish between different possible transition states: In cases where multiple transition states are plausible, comparing the calculated KIEs for each can help to identify the one that is most consistent with experimental data.

Deconvolute complex kinetic data: Computational models can help to interpret complex experimental KIEs by dissecting the contributions of different factors, such as tunneling and changes in vibrational modes.

For reactions involving histidine, computational models can be used to explore the role of the imidazole ring in catalysis, such as its function as a proton donor or acceptor, and how isotopic substitution at different positions on the ring would be expected to affect the reaction rate. While challenging, these computational studies, in conjunction with experimental KIE and HDX data, provide a comprehensive picture of the role of histidine residues in enzyme function.

Vi. Emerging Research Frontiers and Future Directions for L Histidine D3

Development of Novel L-Histidine-d3 Derivatives for Specialized Research Applications

The synthesis of deuterated histidine is evolving beyond the standard L-Histidine-d3 to create a new generation of molecular tools tailored for specific scientific questions. These novel derivatives incorporate deuterium (B1214612) at various positions or are functionalized to serve as advanced probes in complex biological systems.

The chemical synthesis of selectively labeled histidine isotopologues, such as those with deuterium at the C-2 or C-5 position of the imidazole (B134444) ring, allows for more precise tracking and spectroscopic analysis. nih.gov Methods for creating these specialized molecules include isotope exchange in a deuterated medium and more complex multi-step syntheses starting from labeled precursors. nih.govresearchgate.net Enzymatic methods are also emerging as an efficient way to achieve site-selective deuteration directly on free amino acids, offering advantages in stereoselectivity and milder reaction conditions. nih.govnih.govnih.gov

These advanced derivatives are being designed for a range of specialized applications:

Probing Enzyme Mechanisms: Analogs are synthesized to act as inhibitors or to study the active sites of enzymes like histidine decarboxylase and histidine ammonia-lyase. researchgate.netresearchgate.netmdpi.com

Drug and Gene Delivery: Histidine-rich dendrimers, which can be synthesized with deuterated histidine residues, are being investigated as nanocarriers. nih.gov The deuterium label allows for reliable monitoring of the carrier's metabolic fate and biological distribution using techniques like NMR and mass spectrometry. nih.gov

Advanced Materials: Amphiphilic derivatives of L-histidine are used to create hydrogels for applications like controlled drug release. researchgate.net Deuteration can provide a non-invasive tool to study the structure and dynamics of these self-assembled materials.

| Derivative Type | Synthesis Approach | Specialized Application | Key Findings/Advantages | References |

|---|---|---|---|---|

| Site-Selectively Deuterated L-Histidine (e.g., C2-D, C5-D) | Isotope exchange; Multi-step chemical synthesis; Enzymatic H/D exchange | NMR spectroscopy; Mechanistic enzyme studies; pKa determination | Provides unique vibrational probes sensitive to the local chemical environment and protonation state. nih.gov | nih.govnih.govnih.gov |

| Histidine-Modified Dendrimers | Solid-phase peptide synthesis incorporating deuterated histidine | Drug and gene delivery nanocarriers | Deuterium serves as a stable isotope label for monitoring the dendrimer's biodistribution and stability. nih.gov | nih.gov |

| Aminooxy and Azido Analogs | Chemical synthesis from functionalized precursors | Enzyme inhibition studies (e.g., histidine decarboxylase) | Act as potent and specific inhibitors, allowing for detailed characterization of enzyme active sites. researchgate.net | researchgate.net |

| Amphiphilic L-Histidine Derivatives | Chemical modification with alkyl chains | Development of pH-responsive hydrogels for drug delivery | Self-assembles into supramolecular structures whose properties can be studied using deuterated components. researchgate.net | researchgate.net |

Integration of L-Histidine-d3 Tracing with Multi-Omics Approaches (e.g., Proteomics, Metabolomics)

L-Histidine-d3 is a powerful tracer for Stable Isotope Resolved Metabolomics (SIRM), a technique that tracks the fate of metabolites through complex biochemical networks. nih.gov The integration of L-Histidine-d3 tracing with multi-omics platforms—primarily proteomics and metabolomics—is providing unprecedented insights into cellular metabolism in both health and disease.

In this approach, cells or organisms are supplied with L-Histidine-d3. The deuterium atoms act as a stable, non-radioactive label that can be detected by mass spectrometry. By analyzing the incorporation of deuterium into various downstream molecules, researchers can map the flux through histidine-related metabolic pathways. nih.govmetsol.com This "Deuteromics" approach offers several advantages, including the ability to study substrates with slow turnover rates and to investigate multiple pathways simultaneously with a single, orally administered tracer like deuterium oxide. metsol.com

Key applications of this integrated approach include:

Metabolic Flux Analysis: Untargeted metabolomic analysis following L-histidine administration has been used to identify significant alterations in metabolic pathways, such as fatty acid and steroid biosynthesis in bovine mammary epithelial cells. nih.govresearchgate.net This helps to understand the metabolic impact of nutrient availability.

Proteome Quantification: Stable isotope labeling with amino acids is a cornerstone of quantitative proteomics. nih.gov By comparing the proteomes of cells grown in the presence of "heavy" (e.g., L-Histidine-d3) versus "light" (unlabeled) amino acids, researchers can accurately quantify changes in protein expression across different states.

Pathway Intersection: Using multiple isotope tracers simultaneously, such as ¹³C-glucose and deuterated amino acids, allows for the concurrent tracing of intersecting pathways like glycolysis, the Krebs cycle, and amino acid metabolism in a single experiment. nih.govresearchgate.net

| Omics Approach | Methodology | Insights Gained from L-Histidine-d3 Tracing | References |

|---|---|---|---|

| Metabolomics (SIRM) | Cells are cultured with L-Histidine-d3; metabolites are extracted and analyzed by ultrahigh-resolution mass spectrometry. | Quantifies flux through histidine metabolism and connected pathways; identifies metabolic reprogramming in disease states. nih.gov | nih.govnih.govresearchgate.net |

| Proteomics | Stable Isotope Labeling with Amino acids in Cell culture (SILAC) using L-Histidine-d3 as a "heavy" amino acid. | Provides relative quantification of thousands of proteins between different experimental conditions. nih.gov | nih.gov |

| Multi-Omics (e.g., "Deuteromics") | Simultaneous administration of deuterated tracers (e.g., D2O, deuterated amino acids) followed by integrated analysis of the metabolome, proteome, etc. | Enables simultaneous exploration of multiple metabolic pathways (e.g., gluconeogenesis, protein turnover, lipid synthesis). metsol.com | metsol.comresearchgate.net |

Advances in High-Throughput Screening (HTS) Methodologies Utilizing L-Histidine-d3

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of compounds. technologynetworks.comyoutube.com The incorporation of stable isotope-labeled compounds like L-Histidine-d3 is enhancing the power and efficiency of HTS methodologies, particularly those coupled with mass spectrometry (MS).

One advanced HTS method involves stable-isotope trapping to detect reactive metabolites. nih.gov In this technique, a 1:1 mixture of a trapping agent (like glutathione) and its stable-isotope labeled counterpart is used. Reactive metabolites formed during an incubation will react with both, creating a unique isotopic doublet signature that is easily and unambiguously identified by MS. nih.gov This approach facilitates ultrafast and automated analysis, significantly accelerating the identification of potentially toxic compounds. nih.gov

L-Histidine-d3 can be utilized in various HTS contexts:

Target-Based Screening: For enzymes that use histidine as a substrate (e.g., histidine kinases, a promising antibacterial target), L-Histidine-d3 can be used in MS-based assays to screen for inhibitors. mdpi.com The assay would measure the formation of the deuterated product, and a decrease in its signal would indicate inhibition.

Assay Kit Development: Commercial assay kits for quantifying L-Histidine are based on its enzymatic conversion to histamine (B1213489), which then generates a fluorescent or colorimetric signal. L-Histidine-d3 serves as an essential internal standard in MS-based validation of these kits and in research applications requiring precise quantification. caymanchem.com

Affinity Selection Mass Spectrometry: This technology allows for the screening of massive compound libraries without the need for a genetic or chemical barcode. acs.org Compounds are identified by their unique mass spectra. Using deuterated building blocks like L-Histidine-d3 in the synthesis of these libraries can aid in hit identification and confirmation.

| HTS Methodology | Role of L-Histidine-d3 / Deuterated Analogs | Advantage | References |

|---|---|---|---|

| Stable-Isotope Trapping MS | Serves as a building block for deuterated trapping agents or metabolites. | Creates a unique isotopic signature for unambiguous, automated detection of reactive metabolites. nih.gov | nih.gov |

| MS-Based Enzyme Assays | Used as the substrate to monitor enzyme activity (e.g., for histidine kinases). | Allows for direct, sensitive, and label-free (non-fluorescent/colorimetric) detection of product formation. | mdpi.com |

| Affinity Selection MS | Can be incorporated as a building block in combinatorial libraries. | Aids in hit deconvolution and confirmation by providing a distinct mass shift. | acs.org |

| Assay Development & Validation | Used as an internal standard for quantifying histidine in biological samples. | Ensures accuracy and precision in assays designed to measure histidine levels. caymanchem.com | caymanchem.com |

Expanding the Scope of Mechanistic Biological Studies with Deuterated Histidine Analogs

Deuterated histidine analogs, including L-Histidine-d3, are indispensable tools for elucidating the fundamental mechanisms of biological processes at the molecular level. By strategically replacing hydrogen with deuterium, researchers can probe enzyme kinetics, protein structure, and molecular interactions with high precision.

A key principle underlying these studies is the kinetic isotope effect (KIE), where the heavier deuterium atom can lead to a slower rate for reactions involving C-H bond cleavage. Observing a KIE provides strong evidence that this bond-breaking step is rate-limiting in an enzyme's catalytic cycle. nih.gov

The applications of deuterated histidine analogs in mechanistic studies are broad:

Enzyme Mechanism and Kinetics: By synthesizing site-selectively deuterated amino acids, researchers can probe the mechanisms of enzymes. nih.govnih.gov For example, studies on histidine ammonia-lyase (HAL) and deoxyribozymes use L-histidine and its analogs to understand substrate binding and catalysis. mdpi.comnih.gov The ability to create mutants with altered activity towards different histidine analogs further expands substrate specificity and sheds light on the roles of active site residues. mdpi.com

NMR Spectroscopy: Deuteration is a powerful tool in nuclear magnetic resonance (NMR) spectroscopy for studying protein structure and dynamics. nih.gov Replacing specific protons with deuterium simplifies complex spectra and allows for the determination of histidine's protonation state and local environment, which is often critical for its function in enzyme active sites or ion channels. acs.org

Vibrational Spectroscopy: Incorporating a deuterium atom, particularly at the C2 position of the imidazole ring, creates a unique carbon-deuterium (C-D) bond. This bond has a distinct vibrational frequency in Raman spectroscopy that is sensitive to the protonation state of the histidine residue. nih.gov This has enabled the precise determination of the pKa of histidine residues within complex systems like hydrogels, which are difficult to study by traditional methods like NMR. nih.gov

Metabolic Imaging: Deuterium MR spectroscopy (DMRS) is an emerging technique for assessing amino acid metabolism in vivo. researchgate.net The use of deuterated amino acid tracers holds potential for non-invasively monitoring metabolic activity in conditions like cancer, analogous to PET scans but without ionizing radiation. researchgate.net

| Area of Study | Technique | Role of Deuterated Histidine | Key Mechanistic Insight | References |

|---|---|---|---|---|

| Enzyme Catalysis | Kinetic Assays, Site-Directed Mutagenesis | Acts as a substrate or probe to measure kinetic isotope effects and assess active site contributions. | Elucidates rate-limiting steps and the role of specific amino acid residues in the catalytic mechanism. nih.govmdpi.com | nih.govmdpi.comnih.gov |

| Protein Structure & Dynamics | NMR Spectroscopy | Simplifies spectra and serves as a probe for the local chemical environment. | Determines protonation state, tautomeric structure, and hydrogen bonding of critical histidine residues. acs.org | nih.govacs.org |

| Biomaterial Characterization | Raman Spectroscopy | Provides a protonation-sensitive vibrational probe (C-D stretch). | Allows for pKa determination of histidine within complex, heterogeneous systems like hydrogels. nih.gov | nih.gov |

| In Vivo Metabolism | Deuterium MR Spectroscopy (DMRS) | Serves as a non-radioactive tracer for metabolic imaging. | Enables in vivo tracing of amino acid flux and assessment of metabolic activity in tissues. researchgate.net | researchgate.net |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing L-Histidine-d3 (hydrochloride hydrate) and confirming its isotopic purity?

- Answer : Characterization typically involves:

- Infrared (IR) Spectroscopy : To identify functional groups and hydrate interactions by comparing peaks to reference spectra (e.g., C=O stretching at ~1700 cm⁻¹ and N-H bending in imidazole at ~1600 cm⁻¹) .

- Thin-Layer Chromatography (TLC) : For detecting impurities. A sample solution (0.1 g in 10 mL water) is compared against a diluted standard. Spots are visualized using ninhydrin spray, with impurities not exceeding the intensity of the 0.02% reference .

- Isotopic Purity Verification : Mass spectrometry (MS) or nuclear magnetic resonance (NMR) quantifies deuterium incorporation at specified positions (α-d1 and imidazole-2,5-d2) .

Q. How is the chemical purity of L-Histidine-d3 (hydrochloride hydrate) validated in compliance with pharmacopeial standards?

- Answer : Purity testing includes:

- Clarity and Color : A 10% aqueous solution must be clear and colorless .

- Sulfate Content : Tested via turbidimetric comparison against 0.005 M H₂SO₄; limits ≤0.028% .

- Heavy Metals : Atomic absorption spectroscopy (AAS) or ICP-MS ensures levels ≤10 ppm for Pb, Fe, and other metals .

- Related Substances : TLC analysis detects amino acid derivatives or degradation products, with acceptance criteria ≤0.2% for individual impurities .

Advanced Research Questions

Q. How does the deuterium labeling in L-Histidine-d3 influence its behavior in metabolic tracing studies compared to non-deuterated analogs?

- Answer : Deuterium incorporation reduces metabolic exchange rates due to kinetic isotope effects (KIE), altering:

- Enzymatic Reaction Rates : Slower cleavage of C-D bonds in deuterated histidine impacts pathways like histamine synthesis or protein turnover studies.

- Mass Spectrometry Sensitivity : Enhanced signal resolution in LC-MS/MS by distinguishing deuterated fragments from endogenous analogs .

- Methodological Consideration : Use isotopically matched internal standards to correct for matrix effects in quantitative assays.

Q. What experimental strategies mitigate hydrate phase instability in L-Histidine-d3 hydrochloride during storage or formulation?

- Answer : Hydrate stability depends on:

- Environmental Control : Store at 2–8°C in airtight containers with desiccants (e.g., silica gel) to prevent hydration/dehydration cycles .

- Morphological Analysis : X-ray diffraction (XRD) or dynamic vapor sorption (DVS) monitors phase transitions. For example, ion-coordinated hydrates (as seen in ondansetron hydrochloride) exhibit higher stability than channel hydrates .

- Formulation Buffers : Use non-aqueous solvents (e.g., DMSO) in lyophilized forms to minimize water activity .

Q. How can researchers resolve contradictions in pharmacokinetic data caused by hydrate polymorphism in deuterated compounds?

- Answer : Polymorphs (e.g., monohydrate vs. anhydrous forms) alter solubility and bioavailability. Strategies include:

- Solid-State NMR : Differentiates hydrate forms by analyzing hydrogen/deuterium bonding networks .

- Dissolution Testing : Simulate physiological conditions (pH 7.4, 37°C) to correlate hydrate form with release kinetics .

- Computational Modeling : Predict hydrate stability using software like Materials Studio to guide experimental design .

Methodological Best Practices

Q. What protocols ensure accurate quantification of L-Histidine-d3 hydrochloride hydrate in complex biological matrices?

- Answer :

- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) removes interferents while retaining deuterated analytes.

- Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) for polar compounds. A 2.7 µm HILIC column with 0.1% formic acid in acetonitrile/water achieves baseline separation .

- Internal Standards : Deuterated analogs (e.g., L-Histidine-d7) correct for ion suppression in MS .

Q. How can hydrate-specific interactions be studied in protein binding assays using L-Histidine-d3 hydrochloride?

- Answer :

- Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy changes caused by deuterium substitution and hydrate-water interactions .

- Crystallography : Co-crystallize proteins with deuterated histidine to resolve hydrate-mediated hydrogen bonding in active sites (e.g., histidine kinase enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.